![molecular formula C19H22ClN3O4S B2528406 2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329885-64-4](/img/structure/B2528406.png)
2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing selective cytotoxicity against cancer cells while sparing normal cells . Further studies explore its mechanism of action and potential as a targeted therapy.
Anticonvulsant Properties
In the realm of neurology, 2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has been evaluated for anticonvulsant activity. It was tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens . Understanding its impact on neural excitability is crucial for developing novel antiepileptic drugs.
Total Synthesis of Aporphine Alkaloids
The compound’s unique benzo[d][1,3]dioxole structure has enabled the total synthesis of aporphine alkaloids. Notably, (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine were synthesized for the first time using this strategy. The synthesis involved Pd-catalyzed arylation and Noyori asymmetric hydrogenation, achieving excellent enantioselectivity .
Novel Diselenide Synthesis
Researchers have reported the synthesis of a diselenide derivative of benzo[d][1,3]dioxole using Grignard methodology. The compound, 5-(2-(benzo[d][1,3]dioxol-6-yl) diselanyl) benzo[d][1,3]dioxole, represents a novel class of compounds with potential applications in materials science and catalysis .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism.
Mode of Action
It’s worth noting that α-amylase inhibitors typically work by binding to the active site of the enzyme, preventing it from breaking down complex carbohydrates into simpler sugars .
Biochemical Pathways
By inhibiting α-amylase, these compounds can reduce the breakdown of complex carbohydrates, potentially affecting blood glucose levels and playing a role in the management of conditions like diabetes .
Result of Action
Similar compounds have been shown to have antidiabetic effects, likely due to their inhibition of α-amylase .
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S.ClH/c1-2-6-22-7-5-12-15(9-22)27-19(16(12)17(20)23)21-18(24)11-3-4-13-14(8-11)26-10-25-13;/h3-4,8H,2,5-7,9-10H2,1H3,(H2,20,23)(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKPXZKNVVCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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